molecular formula C17H18N2O3S B2942082 2-(2-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893098-92-5

2-(2-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2942082
CAS No.: 893098-92-5
M. Wt: 330.4
InChI Key: UKDUYRJDUWVFPK-UHFFFAOYSA-N
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Description

2-(2-Methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic thiophene derivative characterized by a cyclopenta[b]thiophene core substituted with a 2-methoxybenzamido group at position 2 and an N-methyl carboxamide at position 2. Its structural features, including the cyclopenta[b]thiophene scaffold and polar substituents, contribute to its bioactivity and physicochemical properties.

Properties

IUPAC Name

2-[(2-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-18-16(21)14-11-7-5-9-13(11)23-17(14)19-15(20)10-6-3-4-8-12(10)22-2/h3-4,6,8H,5,7,9H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDUYRJDUWVFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of thiophene derivatives, including 2-(2-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-(2-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Substituents (Position) Molecular Weight Key Features
2-(2-Methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (Target Compound) 2-Methoxybenzamido (2), N-methyl (3) ~350 (estimated) Mitofusin agonist; mitochondrial fusion
G839-0106 (2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-...) 4-Sulfamoylbenzamido (2), N-methyl (3) 475.63 Antiviral screening; high logP (3.67)
N-Methyl-2-(2-phenylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide Phenylacetamido (2), N-methyl (3) 314.40 Simpler substituents; lower complexity
Ethyl 2-(2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 2-Nitrobenzamido (2), ethyl ester (3) 360.38 Ester group; nitro functionalization

Key Observations :

  • The 2-methoxybenzamido group in the target compound enhances polarity compared to the 4-sulfamoylbenzamido group in G839-0106, which contributes to higher lipophilicity (logP = 3.67) .
  • Replacement of the carboxamide with an ethyl ester (as in ) reduces hydrogen-bonding capacity, likely affecting solubility and target interactions.

Pharmacological Activity

Table 2: Bioactivity Comparison

Compound Name Biological Activity Mechanism/Application
Target Compound Restores mtDNA content in β-cells Mitofusin agonist; enhances mitochondrial fusion
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a) Antioxidant (56.9% NO scavenging at 100 μM) Free radical scavenging via polar groups
G839-0106 Antiviral screening candidate Part of targeted diversity libraries

Key Observations :

  • The target compound’s mitofusin agonism is distinct from the antioxidant activity of structurally simpler thiophene carboxamides (e.g., Compound 92a) .
  • Substituents like the methoxy group may confer selectivity for mitochondrial targets, whereas cyanoacetamido groups enhance radical scavenging .

Physicochemical Properties

Table 3: Property Comparison

Compound Name logP Polar Surface Area (Ų) Solubility (logSw)
Target Compound ~2.5* ~80* ~-3.5*
G839-0106 3.67 80.90 -4.18
N-Methyl-2-(2-phenylacetamido)-... ~2.8* ~70* ~-3.0*

Key Observations :

  • The N-methyl carboxamide and methoxybenzamido groups in the target compound balance lipophilicity and polarity, favoring membrane permeability and target engagement.

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-(2-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 288.36 g/mol

This compound features a cyclopentathiophene core, which is known for its unique electronic properties and potential biological activities.

Anticancer Activity

Recent studies have indicated that compounds with a similar scaffold to 2-(2-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exhibit significant anticancer properties. For instance, a related thiazole derivative was evaluated for its inhibitory activity against carbonic anhydrase (CA)-III, showing a potent inhibition with Ki=0.5μMK_i=0.5\mu M . The mechanism of action often involves the modulation of enzyme activities critical for tumor growth and survival.

Neuroprotective Properties

The cyclopentathiophene derivatives have been investigated for neuroprotective effects. A study highlighted that certain derivatives could protect neuronal cells from oxidative stress, indicating a possible therapeutic role in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that have been shown to enhance activity include:

  • Substitution at the benzamide position : Variations in the substituents on the benzamide ring can significantly affect binding affinity and selectivity towards target enzymes.
  • Cyclopentathiophene modifications : Alterations in the cyclopentathiophene structure can lead to improved pharmacokinetic properties.

Study 1: Evaluation of Anticancer Activity

In a recent study, a series of cyclopentathiophene derivatives were synthesized and screened for anticancer activity against various cancer cell lines. The results indicated that compounds with similar structures to 2-(2-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines .

Study 2: Neuroprotective Mechanisms

A study focusing on neuroprotection revealed that derivatives of cyclopentathiophene could reduce neuronal apoptosis induced by oxidative stress. The proposed mechanism involves modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses within neuronal cells .

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